molecular formula C10H9BrF2 B14880128 1-Bromo-2-(3,3-difluorocyclobutyl)benzene

1-Bromo-2-(3,3-difluorocyclobutyl)benzene

Cat. No.: B14880128
M. Wt: 247.08 g/mol
InChI Key: WWNBUQBRCQNZHY-UHFFFAOYSA-N
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Description

1-Bromo-2-(3,3-difluorocyclobutyl)benzene is an organic compound with the molecular formula C10H9BrF2 It is a brominated aromatic compound featuring a difluorocyclobutyl group attached to the benzene ring

Preparation Methods

The synthesis of 1-Bromo-2-(3,3-difluorocyclobutyl)benzene typically involves the bromination of 2-(3,3-difluorocyclobutyl)benzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually conducted in an inert solvent like dichloromethane at a low temperature to ensure selective bromination at the desired position on the benzene ring .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Bromo-2-(3,3-difluorocyclobutyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding benzoic acid derivatives.

    Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, resulting in the formation of the corresponding benzene derivative without the bromine atom.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzene derivatives, while oxidation and reduction reactions lead to different oxidation states of the compound .

Scientific Research Applications

1-Bromo-2-(3,3-difluorocyclobutyl)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 1-Bromo-2-(3,3-difluorocyclobutyl)benzene exerts its effects depends on the specific application and context. In chemical reactions, the bromine atom serves as a reactive site for nucleophilic substitution, while the difluorocyclobutyl group can influence the compound’s reactivity and stability. The molecular targets and pathways involved in its biological and medicinal applications are subjects of ongoing research, with studies focusing on its interactions with enzymes, receptors, and other biomolecules .

Comparison with Similar Compounds

1-Bromo-2-(3,3-difluorocyclobutyl)benzene can be compared with other brominated benzene derivatives, such as:

    1-Bromo-3-(trifluoromethoxy)benzene: This compound features a trifluoromethoxy group instead of a difluorocyclobutyl group, leading to different chemical properties and reactivity.

    1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluorocyclobutyl group, which imparts unique steric and electronic effects that can be exploited in various chemical and biological contexts.

Properties

Molecular Formula

C10H9BrF2

Molecular Weight

247.08 g/mol

IUPAC Name

1-bromo-2-(3,3-difluorocyclobutyl)benzene

InChI

InChI=1S/C10H9BrF2/c11-9-4-2-1-3-8(9)7-5-10(12,13)6-7/h1-4,7H,5-6H2

InChI Key

WWNBUQBRCQNZHY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)C2=CC=CC=C2Br

Origin of Product

United States

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